3-[7-(difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[7-(difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O2/c1-20-5-4-7(18-20)8-6-9(12(14)15)21-13(16-8)17-10(19-21)2-3-11(22)23/h4-6,12H,2-3H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVAEJMAHIRLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazolopyrimidine core, followed by the introduction of the difluoromethyl group and the pyrazole ring. The final step involves the attachment of the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural features to 3-[7-(difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid exhibit antitumor properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit cancer cell proliferation in vitro and in vivo studies. The specific mechanisms often involve modulation of signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
The difluoromethyl group present in this compound suggests potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess such properties. Further studies are needed to confirm its spectrum of activity against pathogens.
Mechanistic Studies
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies with biological targets such as enzymes or receptors can elucidate how this compound exerts its effects. These studies typically involve:
- Binding Affinity Assays : To determine how strongly the compound interacts with specific targets.
- Inhibition Studies : To assess its ability to inhibit enzymatic activity or receptor signaling.
Such mechanistic insights are essential for drug development and optimization efforts.
Future Research Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in live models.
- Structural Modifications : To enhance potency and selectivity against specific targets.
- Mechanistic Pathway Elucidation : To better understand how this compound interacts at the molecular level.
These efforts will contribute to establishing a clearer therapeutic profile for this compound and its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-[7-(difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore. Below, the target compound is compared with analogs in terms of structural features , synthetic routes , and reported bioactivities .
Structural and Functional Group Analysis
Table 1: Structural Comparison of Triazolo[1,5-a]pyrimidine Derivatives
Key Observations :
Substituent Diversity : The target compound’s difluoromethyl and 1-methylpyrazole groups distinguish it from simpler analogs like 5-phenyl-7-hydroxyl derivatives . Fluorinated substituents often enhance metabolic stability and bioavailability in drug design.
Acidic Functional Groups: The propanoic acid chain in the target compound contrasts with neutral (e.g., alkoxy) or basic (e.g., amino acid) groups in analogs like 2c . This may influence solubility or target binding.
Biological Activity
Overview
3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a complex organic compound notable for its potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered attention for their diverse pharmacological properties, including anticancer and antiviral activities.
Chemical Structure and Properties
The compound's structure includes:
- Difluoromethyl group
- Methylpyrazol group
- Triazolopyrimidin ring
The molecular formula is , with a molecular weight of 322.28 g/mol. This unique arrangement contributes to its biological activity through specific interactions with molecular targets in biological systems.
The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. These interactions can modulate signaling pathways that are crucial for cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It interacts with receptors that play roles in inflammation and immune responses.
Biological Activity Data
Research has indicated various biological activities associated with this compound:
Case Studies and Research Findings
Several studies have been conducted to explore the biological effects of similar compounds within the pyrazolo[1,5-a]pyrimidine family. For instance:
- Antitumor Activity : A study demonstrated that modifications in the pyrazole moiety can significantly enhance antitumor efficacy by targeting tubulin dynamics. The compound's structure allows it to bind effectively to the active site of tubulin, inhibiting its polymerization and leading to cell cycle arrest in cancer cells .
- Antiviral Properties : Another investigation revealed that derivatives of this compound exhibited antiviral activity by disrupting viral replication processes. The structural features contribute to its ability to interfere with viral protein synthesis .
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways associated with cancer. The results indicated a promising potential for developing new therapeutic agents targeting these pathways .
Comparative Analysis
When compared to similar compounds within the same class, such as 3-[7-(difluoromethyl)-5-(1-ethylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid, variations in biological activity have been noted based on slight structural differences. For example, the substitution of an ethyl group instead of a methyl group alters the binding affinity and selectivity towards specific molecular targets.
Q & A
Q. What are the optimal synthetic routes for preparing 3-[7-(difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A general approach involves:
Core formation : Reacting 1-methylpyrazole-3-carbaldehyde with diethyl oxalate under basic conditions (e.g., NaH in toluene) to form the pyrimidine core .
Triazole annulation : Cyclizing the intermediate with thiourea or semicarbazide derivatives under acidic conditions to introduce the triazolo moiety .
Side-chain addition : Introducing the propanoic acid group via alkylation or nucleophilic substitution, followed by hydrolysis of ester intermediates .
Key challenges include controlling regioselectivity during triazole formation and optimizing reaction temperatures to avoid byproducts.
Q. How is structural confirmation achieved for this compound and its intermediates?
- Methodological Answer : Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign δ-values for pyrazole (δ 6.5–7.2 ppm), triazole (δ 8.0–9.5 ppm), and propanoic acid (δ 2.5–3.5 ppm) protons .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the triazolo-pyrimidine scaffold .
- X-ray crystallography : Resolve ambiguous regiochemistry using SHELXL for refinement .
Example data table for characterization:
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.83 (triazole-H), δ 7.31 (pyrazole-H) | |
| HR-MS | m/z 296.1257 [M+H]+ (C14H14ON7) | |
| XRD | Space group P21/c, R-factor < 0.05 |
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to assess interactions with target enzymes (e.g., fungal 14-α-demethylase, PDB:3LD6). Key steps:
Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* basis sets.
Docking : Identify binding pockets and calculate binding energies (ΔG). The difluoromethyl group enhances hydrophobic interactions, while the propanoic acid may form hydrogen bonds with catalytic residues .
Validation : Compare results with experimental IC50 values from antifungal assays .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Mitigation strategies include:
Q. How do structural modifications (e.g., salt formation) impact pharmacokinetics?
- Methodological Answer : Salt formation with organic/inorganic bases (e.g., sodium, ethanolamine) improves solubility and bioavailability.
- SwissADME analysis : Predict logP (lipophilicity), aqueous solubility, and drug-likeness. The propanoic acid group reduces logP by ~1.5 units compared to ester analogs, enhancing hydrophilicity .
- In vitro assays : Compare permeability (Caco-2 cells) and metabolic stability (microsomal assays) of free acid vs. sodium salt .
Research Design & Data Analysis
Q. How to design SAR studies for derivatives of this compound?
- Methodological Answer : Focus on varying substituents at critical positions:
- Pyrazole ring : Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to study steric effects on target binding .
- Triazole moiety : Introduce electron-withdrawing groups (e.g., Cl, CF3) to modulate electronic properties .
- Propanoic acid : Test ester prodrugs to enhance membrane permeability .
Use a matrix of 10–15 analogs and analyze trends in bioactivity (e.g., IC50) and physicochemical properties (e.g., logD) .
Q. What experimental controls are critical for reproducibility in synthesis?
- Methodological Answer : Ensure:
- Reagent purity : Use freshly distilled DMF to avoid side reactions during alkylation .
- Temperature control : Monitor exothermic steps (e.g., cyclization) with a thermocouple to prevent decomposition .
- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2) for Suzuki-Miyaura couplings to optimize yields .
Contradictions & Limitations
Q. Why might antifungal activity data conflict with docking predictions?
- Methodological Answer : Discrepancies may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
